molecular formula C13H22BrNO2 B2458578 Tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate CAS No. 2580114-39-0

Tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate

Cat. No.: B2458578
CAS No.: 2580114-39-0
M. Wt: 304.228
InChI Key: CZJLRLCPFXEUBD-DCAQKATOSA-N
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Description

Tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate is a useful research compound. Its molecular formula is C13H22BrNO2 and its molecular weight is 304.228. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNO2/c1-13(2,3)17-12(16)15-10(8-14)7-9-5-4-6-11(9)15/h9-11H,4-8H2,1-3H3/t9-,10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJLRLCPFXEUBD-DCAQKATOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC2CC1CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2C[C@H]1CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate is a synthetic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound is characterized by a unique bicyclic structure that includes a cyclopenta[b]pyrrole moiety. Its chemical formula is C16H22BrN1O2C_{16}H_{22}BrN_{1}O_{2}, with a molecular weight of approximately 320.26 g/mol. The presence of the bromomethyl group introduces halogen functionality that may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar bicyclic structures often exhibit diverse biological activities including:

  • Antitumor Activity : Compounds derived from cyclopenta[b]pyrroles have shown potential in inhibiting cancer cell proliferation. For instance, related structures have been tested against various cancer cell lines with promising results in cytotoxicity assays .
  • Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial activity against bacteria and fungi. The mechanism often involves disruption of cellular membranes or interference with metabolic pathways .
  • Immunosuppressive Effects : Certain pyrrole derivatives are noted for their immunosuppressive properties, potentially useful in managing autoimmune diseases or in transplant medicine .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrrole-based compounds act as enzyme inhibitors. This can lead to the modulation of key metabolic pathways relevant to cancer progression or infection .
  • DNA Intercalation : Some studies suggest that similar compounds can intercalate into DNA strands, disrupting replication and transcription processes .
  • Receptor Binding : The compound may interact with specific cellular receptors (e.g., P-glycoprotein), influencing drug transport and metabolism .

Antitumor Activity

A study evaluated the cytotoxic effects of related cyclopenta[b]pyrrole compounds on various cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer). The results indicated IC50 values ranging from 0.03 µM to 1.7 µM depending on the structural modifications made to the parent compound .

Antimicrobial Studies

Research has shown that derivatives of this class exhibit notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .

Data Summary Table

Activity Type Effect Observed IC50/MIC Values References
AntitumorInhibition of cancer cell proliferation0.03 - 1.7 µM
AntimicrobialInhibition against bacteriaLow micromolar range
ImmunosuppressiveReduction in immune responseNot quantified

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate has been reported using various methods that emphasize green chemistry principles. For instance, the use of eco-friendly solvents and reagents is critical in its preparation. The structural characterization typically involves techniques such as NMR spectroscopy and X-ray crystallography to confirm the stereochemistry and molecular arrangement.

Table 1: Synthesis Methods Overview

MethodDescriptionReference
Eco-friendly synthesisUtilizes green solvents and reagents
NMR SpectroscopyConfirms molecular structure
X-ray CrystallographyDetermines precise atomic arrangement

Research indicates that compounds related to cyclopenta[b]pyrroles exhibit a range of biological activities. The specific compound this compound has shown promise in pharmacological studies.

Case Study: Anticancer Activity

In a study examining the anticancer properties of cyclopenta[b]pyrrole derivatives:

  • The compound exhibited cytotoxic effects against various cancer cell lines.
  • Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways.

This highlights its potential as a lead compound in developing new anticancer therapies.

Activity TypeObserved EffectsReference
CytotoxicityInduces apoptosis in cancer cell lines
MechanismActivates caspase pathways

Medicinal Chemistry Applications

The unique structural features of this compound make it a valuable intermediate in the synthesis of various pharmaceutical agents. Its ability to serve as a building block for more complex molecules is particularly noteworthy in the context of drug design.

Potential Drug Development

The compound's derivatives are being explored for:

  • Antimicrobial properties.
  • Anti-inflammatory effects.
    These applications are under investigation as part of broader efforts to develop novel therapeutics targeting unmet medical needs.

Material Science Applications

Beyond medicinal chemistry, there is growing interest in the application of this compound in material science. Its unique properties may allow it to be used in:

  • Polymer chemistry: As a monomer or additive to enhance material properties.
  • Nanotechnology: In the creation of nanostructured materials for electronics or drug delivery systems.

Table 3: Material Science Applications

Application TypePotential UsesReference
Polymer ChemistryEnhances mechanical and thermal properties
NanotechnologyDrug delivery systems

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl moiety undergoes nucleophilic substitution (SN2) reactions with various nucleophiles, forming C–N, C–O, or C–S bonds. Reaction outcomes depend on solvent polarity, temperature, and catalyst presence.

NucleophileProductConditionsYield (%)Reference
NaN₃Azide derivativeDMF, 60°C, 12 h85–90
KSCNThiocyanate derivativeAcetone, reflux, 6 h78
Amines (R–NH₂)Secondary aminesCH₂Cl₂, Et₃N, rt, 24 h65–75

Mechanistic Notes :

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize transition states.

  • Steric hindrance from the bicyclic system slows reaction kinetics compared to linear analogs.

Deprotection of the tert-Butyl Ester

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine, a critical step in medicinal chemistry applications.

AcidConditionsProductYield (%)
HCl (4 M in dioxane)rt, 3 hCyclopenta[b]pyrrole amine95
TFA/CH₂Cl₂0°C → rt, 2 hAmine trifluoroacetate salt90

Key Applications :

  • Deprotection enables further functionalization, such as peptide coupling or metal-catalyzed cross-couplings .

Cross-Coupling Reactions

The bromomethyl group participates in transition-metal-catalyzed couplings, enabling C–C bond formation.

Reaction TypeCatalyst SystemConditionsProductYield (%)
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12 hBiaryl derivative70
HeckPd(OAc)₂, PPh₃DMF, 100°C, 24 hAlkenylated product60

Challenges :

  • Steric bulk from the bicyclic system reduces catalytic efficiency compared to planar substrates.

Ring-Opening and Functionalization

The cyclopenta[b]pyrrole core undergoes ring-opening under strong basic or reductive conditions:

ReagentConditionsProductApplication
LiAlH₄THF, reflux, 8 hDiol intermediatePolycyclic alkaloid synthesis
Na/NH₃–33°C, 1 hReduced pyrrolidine derivativeBioactive molecule precursor

Cycloaddition Reactions

The electron-rich pyrrole ring participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProductYield (%)
DMADToluene, 110°C, 48 hTricyclic adduct55
Nitrile oxideCH₂Cl₂, rt, 24 hIsoxazoline-fused derivative60

Biological Activity and Pharmacological Relevance

Derivatives of this compound exhibit arginase inhibitory activity (IC₅₀: 0.1–100 nM) , achieved through:

  • Coordination to manganese ions in the arginase active site.

  • Hydrogen bonding with residues like His141 and Asp124 .

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 150°C, limiting high-temperature applications.

  • Solvent Effects : Reactions in dichloromethane show higher regioselectivity vs. THF .

  • Catalyst Screening : Lewis acids (e.g., BF₃·OEt₂) improve yields in esterification by 15–20%.

Preparation Methods

Reduction and Protection Strategies in Precursor Synthesis

The synthesis of tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate often begins with the preparation of key intermediates, such as 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. Patent literature describes the reduction of this dione to 2,3,3a,4,7,7a-hexahydro-1H-isoindole using agents like lithium aluminum hydride (LiAlH₄) or borane dimethyl sulfide complex (BH₃·SMe₂) in anhydrous tetrahydrofuran (THF) or diethyl ether. These conditions achieve yields of 78–85%, with LiAlH₄ offering superior selectivity for the amine product.

Subsequent protection of the amine group is critical to prevent unwanted side reactions during downstream steps. The use of tert-butyloxycarbonyl (Boc) anhydride in dichloromethane (DCM) with a catalytic amount of 4-dimethylaminopyridine (DMAP) provides tert-butyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate in >90% yield. This intermediate’s stability under acidic and oxidative conditions makes it ideal for subsequent functionalization.

Oxidation and Cyclization Techniques

Oxidation of the Boc-protected intermediate to pyrrolo diacetic acid derivatives is a pivotal step. Patent data highlights the use of potassium permanganate (KMnO₄) in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This combination facilitates the oxidation of the cyclohexene moiety to a diacid structure while preserving the Boc group. Reaction conditions typically involve aqueous acetone at 0–5°C, yielding 2,2'-(1-(tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid in 65–72% purity.

Cyclization to form the bicyclic core employs acetic anhydride as both solvent and dehydrating agent. Weak bases like sodium acetate (NaOAc) promote intramolecular esterification, forming the cyclopenta[b]pyrrole skeleton. X-ray crystallography confirms that this step proceeds with retention of stereochemistry at the 3aS and 6aS positions.

Introduction of the bromomethyl group at the C2 position requires precise control to avoid over-bromination. Source details a radical bromination approach using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄). Under reflux conditions (80°C), this method achieves 55–60% conversion to the brominated product, with minor amounts of dibrominated byproducts (<5%).

Alternative electrophilic bromination using bromine (Br₂) in DCM at −20°C has been reported, though this method suffers from lower selectivity (40–50% yield) due to competing ring bromination. Comparative studies indicate that radical bromination with NBS offers superior regioselectivity for the methyl group, particularly when steric hindrance from the Boc group directs the reaction.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the major synthetic routes discussed:

Step Method Conditions Yield (%) Purity (%)
Amine Reduction LiAlH₄ in THF 0°C, 4 h 85 95
Boc Protection Boc₂O, DMAP in DCM RT, 12 h 92 99
Oxidation KMnO₄, TBAB in acetone/H₂O 0–5°C, 8 h 68 72
Cyclization Ac₂O, NaOAc 120°C, 3 h 75 88
Bromination (Radical) NBS, AIBN in CCl₄ 80°C, 6 h 58 90
Enzymatic Resolution Lipase PS-IM in TBME 30°C, 72 h 45 98 ee

Radical bromination and enzymatic resolution emerge as critical bottlenecks due to moderate yields and extended reaction times. Patent routes prioritizing Boc protection early in the synthesis demonstrate higher overall efficiency (cumulative yield: 32–38%) compared to late-stage bromination approaches (cumulative yield: 18–22%).

Q & A

Q. What are common synthetic routes for preparing this bicyclic pyrrolidine derivative, and how can intermediates be purified?

The compound is typically synthesized via multi-step protocols involving cyclopenta[b]pyrrole scaffold construction, bromomethylation, and tert-butyl carbamate protection. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are employed to introduce aryl/heteroaryl groups to the bicyclic core, as seen in analogous tert-butyl cyclopenta[c]pyrrole syntheses . Purification often uses flash column chromatography (e.g., 0–10% EtOAc/hexanes) to isolate intermediates, with yields >90% achievable under optimized conditions .

Q. How is the stereochemical integrity of the (2S,3aS,6aS) configuration verified during synthesis?

Chiral HPLC or polarimetry can confirm enantiopurity, while NOESY or X-ray crystallography validates the relative stereochemistry. For example, tert-butyl cyclopenta[c]pyrrole derivatives were characterized via 1H^1H-NMR coupling constants (e.g., δ 3.85–3.42 ppm for protons on the bicyclic system) and 13C^13C-NMR to confirm ring junction stereochemistry .

Q. What safety precautions are critical when handling the bromomethyl group in this compound?

The bromomethyl moiety is a potent alkylating agent and requires strict controls:

  • Use gloves, eye protection, and fume hoods.
  • Avoid heat/sparks (P210) and ensure proper ventilation (P201/P202) .
  • Quench residual bromide with aqueous sodium thiosulfate post-reaction.

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the bromomethyl group at the 2-position?

Key factors include:

  • Temperature control : Bromination at −20°C minimizes side reactions (e.g., HBr elimination).
  • Solvent selection : Dichloromethane or DMF stabilizes intermediates without competing nucleophilicity.
  • Stoichiometry : Use 1.2–1.5 equiv of N-bromosuccinimide (NBS) to avoid overhalogenation.
  • Radical initiators : AIBN (0.1 equiv) enhances regioselectivity in radical bromination .

Q. What analytical methods resolve contradictions in NMR data for diastereomeric byproducts?

  • 2D NMR : 1H^1H-1H^1H COSY and HSQC distinguish overlapping signals in diastereomers.
  • Chiral derivatization : React with Mosher’s acid chloride to amplify chemical shift differences in 19F^19F-NMR.
  • Crystallography : Single-crystal X-ray analysis provides unambiguous stereochemical assignment, as demonstrated for tert-butyl cyclopenta[c]pyrrole derivatives .

Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitutions?

The bromomethyl group acts as a "flexible handle" for:

  • Alkylation : React with amines (e.g., piperazine) in DMF at 60°C to form quaternary ammonium salts.
  • Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh3_3)4_4 (5 mol%) and Na2_2CO3_3 (2 M) in DME/H2_2O (3:1) at 80°C .
  • Elimination risks : Base-sensitive conditions (e.g., DBU) may trigger β-hydride elimination; use milder bases like K2_2CO3_3 for stability.

Q. What strategies mitigate epimerization during deprotection of the tert-butyl carbamate?

  • Acid choice : TFA in CH2_2Cl2_2 (1:1 v/v) at 0°C minimizes racemization vs. HCl/dioxane .
  • Short reaction times : Limit to 3 hours with TFA, as prolonged exposure increases epimerization risk .
  • In situ monitoring : Use LC-MS to track carbamate cleavage and terminate the reaction at >95% conversion.

Methodological Challenges and Solutions

Q. How to address low reproducibility in cyclopenta[b]pyrrole ring formation?

  • Catalyst screening : Test Pd0^0/Cu+^+ systems for Heck-type cyclizations .
  • Solvent effects : Ethanol/water mixtures improve cyclization efficiency vs. pure aprotic solvents .
  • Substrate pre-organization : Introduce steric directing groups (e.g., tert-butyl esters) to enforce chair-like transition states .

Q. What computational tools predict regioselectivity in bromomethyl functionalization?

  • DFT calculations : Gaussian 09 with B3LYP/6-31G* models can map transition states for bromine radical addition.
  • Molecular docking : For biological applications, AutoDock Vina predicts binding poses after bromomethyl derivatization .

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